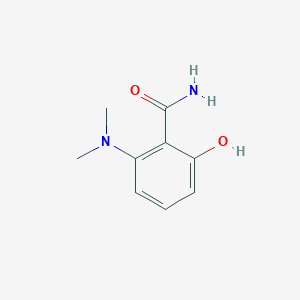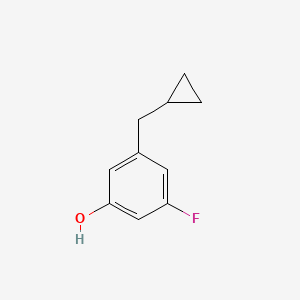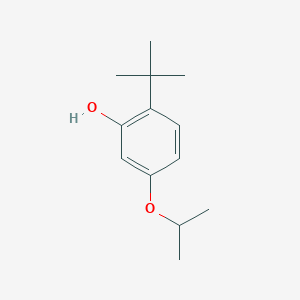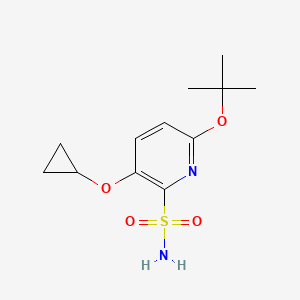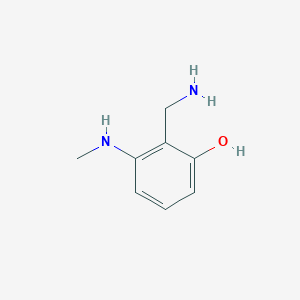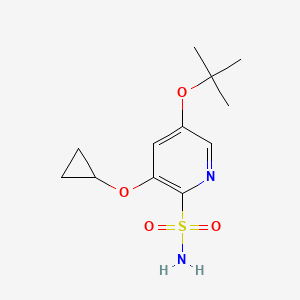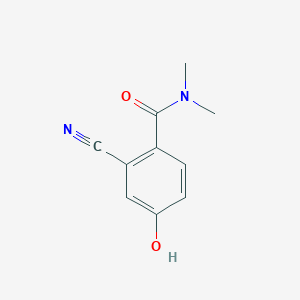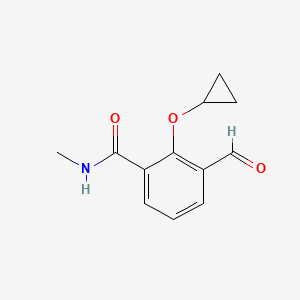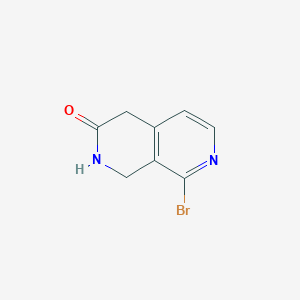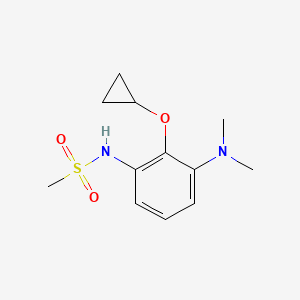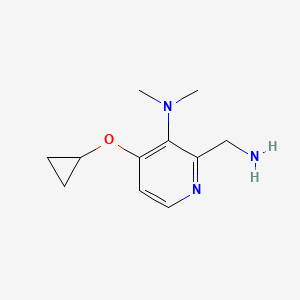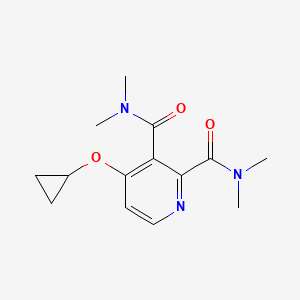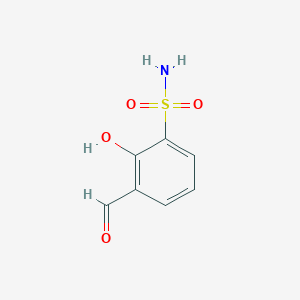
3-Formyl-2-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol . This compound is characterized by the presence of a formyl group (-CHO), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-formyl-2-hydroxybenzene. The process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted under mild conditions to prevent the decomposition of the formyl group.
Industrial Production Methods: Industrial production of 3-formyl-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 3-Carboxy-2-hydroxybenzene-1-sulfonamide
Reduction: 3-Hydroxymethyl-2-hydroxybenzene-1-sulfonamide
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
3-Formyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3-formyl-2-hydroxybenzene-1-sulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
3-Formyl-2-hydroxybenzoic acid: Similar structure but lacks the sulfonamide group.
2-Hydroxybenzene-1-sulfonamide: Lacks the formyl group.
Uniqueness: 3-Formyl-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7NO4S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-formyl-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-9)7(6)10/h1-4,10H,(H2,8,11,12) |
InChI Key |
CILPKYKHWFZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



